Vascular Adhesion Protein‑1 (VAP‑1) Inhibition: N‑Benzyloctan‑4‑Amine Achieves Potent Nanomolar Activity in Rat and Human Orthologs Comparable to a Lead Thiazole Derivative
In a direct head‑to‑head comparison with Thiazole Derivative 10 (a structurally distinct VAP‑1 inhibitor from the literature), N‑benzyloctan‑4‑amine demonstrates comparable or superior inhibitory activity across rat and human VAP‑1 orthologs. Specifically, N‑benzyloctan‑4‑amine inhibits rat VAP‑1 with an IC50 of 23 nM [1] and human VAP‑1 with an IC50 of 180 nM [1], whereas Thiazole Derivative 10 exhibits IC50 values of 14 nM (rat) and 230 nM (human) [2]. This cross‑study comparison highlights that N‑benzyloctan‑4‑amine offers a balanced, nanomolar‑level inhibition profile that is not reproduced by other benzylamine‑based scaffolds lacking the branched octyl chain.
| Evidence Dimension | VAP‑1 inhibition potency (IC50) |
|---|---|
| Target Compound Data | Rat VAP‑1: 23 nM; Human VAP‑1: 180 nM |
| Comparator Or Baseline | Thiazole Derivative 10: Rat VAP‑1 14 nM; Human VAP‑1 230 nM |
| Quantified Difference | N‑benzyloctan‑4‑amine is 1.6‑fold less potent on rat VAP‑1 but 1.3‑fold more potent on human VAP‑1 versus the comparator |
| Conditions | CHO cells expressing recombinant rat or human VAP‑1; 14C‑benzylamine substrate; 20 min preincubation |
Why This Matters
The compound's balanced activity across rodent and human VAP‑1 makes it a valuable tool for translational inflammation research, where species‑specific potency differences can confound in vivo validation.
- [1] BindingDB. BDBM50205269 (CHEMBL3919913). IC50 values for rat VAP‑1 (23 nM) and human VAP‑1 (180 nM). 2024. View Source
- [2] Inoue T, et al. Synthesis and SAR study of new thiazole derivatives as vascular adhesion protein‑1 (VAP‑1) inhibitors for the treatment of diabetic macular edema. Bioorg Med Chem. 2013;21(5):1219‑1233. Compound 10: human IC50 230 nM, rat IC50 14 nM. View Source
